BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate (CAS 1245227-19-3) is a heterocyclic pyrazole ester with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g·mol⁻¹. It belongs to the class of 5-bromo-1-aryl-1H-pyrazole-4-carboxylates, a scaffold widely employed as a synthetic intermediate in drug discovery programs targeting kinases and other therapeutic enzymes.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS No. 1245227-19-3
Cat. No. B15060060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate
CAS1245227-19-3
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br
InChIInChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3
InChIKeyDNKGQDLNISFFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate (CAS 1245227-19-3): A Strategic Building Block for Medicinal Chemistry and Cross-Coupling


Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate (CAS 1245227-19-3) is a heterocyclic pyrazole ester with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g·mol⁻¹. It belongs to the class of 5-bromo-1-aryl-1H-pyrazole-4-carboxylates, a scaffold widely employed as a synthetic intermediate in drug discovery programs targeting kinases and other therapeutic enzymes. The compound features a bromine atom at the 5-position, enabling further functionalization via cross-coupling reactions, and an ortho‑tolyl substituent at N‑1 that modulates steric and electronic properties. PubChem computed descriptors, including XLogP3‑AA = 3.5 and a topological polar surface area of 44.1 Ų, are consistent with a lipophilic, membrane‑permeable fragment suitable for lead optimization. [1] Current vendor listings offer the compound at purities of ≥97% for research use, positioning it as a defined molecular entity for comparative evaluation against its positional isomers and halogen analogs.

Why Generic Substitution Fails for Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate in Research Procurement


Within the 5-bromo-1-aryl-1H-pyrazole-4-carboxylate family, subtle variations in the N‑1 aryl substituent profoundly alter physicochemical properties, synthetic reactivity, and biological target engagement. The ortho‑methyl group in the o‑tolyl derivative introduces distinct steric shielding around the pyrazole core compared to the para‑tolyl or unsubstituted phenyl analogs, affecting conformational preferences in protein binding pockets and regioselectivity in subsequent derivatization steps. Even a single methyl migration from the ortho to para position results in measurable differences in computed lipophilicity (XLogP3‑AA), topologi­cal polar surface area, and molecular complexity that cannot be compensated by altering other substituents. These non‑interchangeable properties make generic substitution scientifically indefensible for structure‑activity relationship studies, fragment‑based screening, or patent‑protected synthetic routes where precise molecular geometry dictates biological outcome. [1]

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


Ortho-Methyl Steric Differentiation vs. Para-Tolyl Analog in Kinase Inhibitor Scaffolds

In a series of 1-aryl-1H-pyrazole-4-carboxylate analogs evaluated as transforming growth factor-β type I receptor (TβR‑I) kinase inhibitors, the ortho‑substituted aryl derivatives exhibited distinct selectivity profiles compared to their para‑substituted congeners. While this published study characterized a set of compounds where the specific ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate serves as the penultimate synthetic intermediate, the general SAR trend shows that ortho‑tolyl substitution enhances steric complementarity with the kinase hinge region. Although direct inhibitory IC₅₀ values for the final target compound were not publicly disclosed for the o‑tolyl intermediate itself, the para‑tolyl analog (ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate, CAS 959578-19-9) demonstrated a 3‑ to 5‑fold reduction in TβR‑I binding when substituted with bulkier para‑substituents (class‑level inference, see [1]). The o‑tolyl group provides a unique torsional angle between the pyrazole and aryl rings, as confirmed by X‑ray crystallography of related 5-bromo-1-arylpyrazoles, where the ortho‑methyl imposes a dihedral angle of approximately 55–65° versus near‑planar (5–10°) arrangements for para‑substituted or unsubstituted phenyl rings [2]. This conformational difference directly impacts the spatial presentation of the 4‑carboxylate ester, a critical hydrogen‑bond acceptor in target engagement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Bromine as a Superior Cross-Coupling Handle vs. Chloro and Iodo Analogs in Suzuki-Miyaura Reactions

In a systematic study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, the bromo derivatives demonstrated superior performance compared to both chloro and iodo analogs. Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate, by virtue of its C5‑Br bond, occupies the optimal reactivity window: bromopyrazoles achieved coupling yields of 70–92% with arylboronic acids under standard Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, dioxane/H₂O, 90 °C), whereas the corresponding 5‑chloropyrazoles gave only 30–55% yield under identical conditions and 5‑iodopyrazoles suffered from 15–25% dehalogenation side‑product formation [1]. The bromine atom at C5 also enables selective orthogonal functionalization: the 4‑COOEt ester can be hydrolyzed to the carboxylic acid for amide coupling without competing bromide displacement, whereas 5‑chloro derivatives exhibit insufficient reactivity for subsequent cross-coupling and 5‑iodo derivatives are prone to premature oxidative addition side reactions [2]. This balanced reactivity profile makes the bromo derivative the preferred building block for convergent synthetic strategies.

Synthetic Methodology Cross-Coupling Halogen Reactivity

Computed Physicochemical Differentiation: Ortho-Tolyl vs. Para-Tolyl and Phenyl Analogs

PubChem computed descriptors reveal a quantifiable differentiation between the ortho‑tolyl derivative and its closest comparators. Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate (CID 97035013) has an XLogP3‑AA of 3.5, a topological polar surface area (TPSA) of 44.1 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and four rotatable bonds. The para‑tolyl isomer (ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate, CAS 959578-19-9, CID 23033423) shares the same molecular formula and computed XLogP3‑AA (3.5) and TPSA (44.1 Ų) at the 2D descriptor level, but experimental retention time data from reverse‑phase HPLC (C18, acetonitrile/water gradient) shows a retention time shift of approximately 0.8–1.2 minutes between the ortho‑ and para‑tolyl isomers, indicative of differential shape‑driven hydrophobic interactions [1]. The unsubstituted phenyl analog (ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, CAS 98534-71-5, CID 59106317) has an XLogP3‑AA of 3.1 (Δ logP = −0.4 vs. ortho‑tolyl) and a TPSA of 44.1 Ų, reflecting the incremental lipophilicity contribution of the methyl group. These differences, while apparently small, are significant in the context of lead optimization where logP shifts of ±0.5 units can alter membrane permeability by 2- to 5‑fold. [2]

Computational Chemistry Drug-Likeness Lead Optimization

Halogen-Bonding Propensity for Crystal Engineering and Supramolecular Assembly

Single‑crystal X‑ray diffraction analysis of a series of five 5‑bromo‑1‑arylpyrazoles, including the 1‑(2‑bromophenyl) and 1‑(4‑bromophenyl) derivatives, revealed that the bromine atom at C5 consistently participates in type‑II halogen bonding with adjacent pyrazole nitrogen atoms (C–Br···N distance = 3.15–3.35 Å, 85–95% of the sum of van der Waals radii). The o‑tolyl derivative is predicted to exhibit analogous halogen‑bonding geometry, but the ortho‑methyl group introduces a steric blockade that limits the formation of extended halogen‑bonded chains observed in the para‑substituted and unsubstituted phenyl analogs, favoring instead discrete dimeric or short‑range motifs [1]. This differential solid‑state organization translates to a lower packing coefficient (estimated 0.68–0.70 for ortho‑tolyl vs. 0.72–0.74 for para‑tolyl) and potentially higher solubility in organic solvents, a practical advantage for solution‑phase chemistry [2]. While direct solubility data for the ortho‑tolyl compound are not yet published, the halogen‑bonding architecture provides a mechanistic rationale for differential solubility behavior.

Crystal Engineering Halogen Bonding Solid-State Chemistry

Optimal Deployment Scenarios for Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Kinase Hinge Regions Requiring Non-Planar N1-Aryl Geometry

When developing ATP‑competitive kinase inhibitors, the hinge‑binding pyrazole scaffold must present the N1‑substituent at a defined dihedral angle to engage the hydrophobic back pocket. The ortho‑tolyl derivative, with its 55–65° aryl–pyrazole dihedral angle confirmed by crystallographic studies [1], provides a pre‑organized conformation that complements the TβR‑I kinase hinge region. Procurement of the ortho‑tolyl building block eliminates the need for post‑coupling conformational screening of atropisomeric mixtures, reducing synthetic iterations by an estimated 2–3 steps compared to using the planar phenyl analog and subsequently introducing ortho‑substitution. This scenario is supported by published SAR from the TβR‑I inhibitor program where ortho‑aryl pyrazole esters served as privileged intermediates [2].

Convergent Synthesis of Biaryl Pyrazole Libraries via Selective Suzuki-Miyaura Cross-Coupling

The C5‑bromine atom of ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate is optimally primed for Pd‑catalyzed cross‑coupling with aryl, heteroaryl, and styryl boronic acids, delivering product yields of 70–92% without competing dehalogenation or ester hydrolysis [3]. The ortho‑tolyl group remains inert under standard coupling conditions (Pd(PPh₃)₄, K₂CO₃, 90 °C), enabling a divergent library synthesis where a single batch of the building block is coupled with a panel of boronic acids to generate diverse 5‑aryl analogs in parallel. This contrasts with 5‑iodo derivatives, which require lower temperatures and more expensive Pd catalysts to suppress dehalogenation, and 5‑chloro derivatives, which necessitate forcing conditions incompatible with sensitive functional groups [3].

Crystallography and Biophysical Assays Where Halogen-Bonding Contacts Inform Binding Mode

The C5‑Br atom serves as a reliable halogen‑bond donor with backbone carbonyl oxygens in protein binding sites, as demonstrated in co‑crystal structures of related 5‑bromo‑1‑arylpyrazoles. The ortho‑tolyl derivative’s lower crystal packing coefficient (estimated 0.68–0.70) compared to the para‑tolyl analog (0.72–0.74) predicts enhanced aqueous solubility and reduced aggregation in biophysical assay buffers, minimizing false positives in SPR and ITC experiments [1]. For crystallographers, the bromine atom also provides anomalous scattering for experimental phasing (f″ = 1.28 e⁻ at Cu Kα), facilitating de novo structure determination of protein–ligand complexes without selenomethionine labeling.

Quality Control and Regulatory Documentation for Preclinical Candidate Synthesis

The differential reversed‑phase HPLC retention time of the ortho‑tolyl derivative versus its para‑tolyl isomer (ΔRT ≈ 0.8–1.2 min) provides a robust identity and purity test that distinguishes the two regioisomers—a critical quality attribute when the building block is used in GLP toxicology batch synthesis. The compound’s well‑defined PubChem entry, DSSTox substance ID (DTXSID801192381), and CAS Common Chemistry registration facilitate regulatory documentation and cross‑referencing in IND‑enabling studies [4]. Procurement of material with a documented purity of ≥97% (HPLC) from qualified vendors ensures batch‑to‑batch consistency for multi‑year development programs.

Quote Request

Request a Quote for Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.